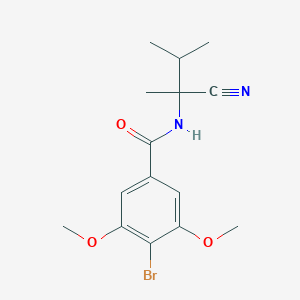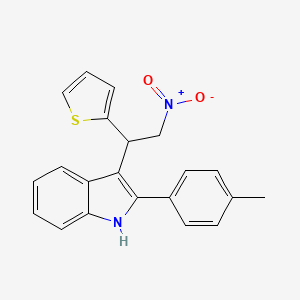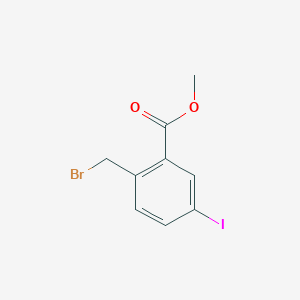
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a synthetic compound that belongs to the class of benzamides and has a molecular formula of C16H20BrN3O2.
Wirkmechanismus
The exact mechanism of action of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide may exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in the development of cancer. By inhibiting the activity of HDACs, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one of the limitations of using 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide. Another area of research is the investigation of the mechanism of action of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide, which may lead to the discovery of new therapeutic targets for the treatment of cancer and viral infections. Finally, the development of more effective formulations of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide for in vivo administration may also be an area of future research.
Conclusion
In conclusion, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections. While there are still many areas of research that need to be explored, the potential applications of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide make it an exciting area of study for the future.
Synthesemethoden
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. The intermediate is then reacted with 2-cyano-3-methylbutan-2-amine in the presence of triethylamine to form an amide intermediate. Finally, the amide intermediate is reacted with 4-bromoaniline in the presence of copper(I) iodide to form 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-9(2)15(3,8-17)18-14(19)10-6-11(20-4)13(16)12(7-10)21-5/h6-7,9H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAUCJVCHRDIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyano-1,2-dimethylpropyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)